4-((5-Hydroxypentyl)oxy)benzoic acid crystal structure analysis
4-((5-Hydroxypentyl)oxy)benzoic acid crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-((5-Hydroxypentyl)oxy)benzoic Acid
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 4-((5-hydroxypentyl)oxy)benzoic acid, a molecule of significant interest in the fields of liquid crystals and materials science. We delve into the critical aspects of synthesis, single-crystal growth, and multi-technique characterization. The core of this guide is a detailed exposition of single-crystal X-ray diffraction (SC-XRD) analysis, from data acquisition to structure solution and refinement. This is supplemented by essential characterization techniques, including Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), which are vital for understanding the material's thermal behavior and identifying its mesophases. The narrative emphasizes the causality behind experimental choices, linking molecular structure to supramolecular architecture and, ultimately, to macroscopic properties. Key structural features, such as the ubiquitous hydrogen-bonded carboxylic acid dimer, are analyzed in detail, providing researchers and drug development professionals with a robust guide to interpreting the solid-state properties of this and related compounds.
Introduction: The Significance of Structural Elucidation
4-((5-Hydroxypentyl)oxy)benzoic acid belongs to the well-studied class of 4-alkoxybenzoic acids, which are foundational components in the design of thermotropic liquid crystals.[1] The molecule's amphipathic nature, combining a rigid aromatic core with a flexible aliphatic tail and terminal polar groups (carboxyl and hydroxyl), gives rise to complex self-assembly behaviors. The precise arrangement of molecules in the crystalline state—the crystal packing—is dictated by a delicate balance of intermolecular forces, including strong hydrogen bonds, π-stacking, and van der Waals interactions.[2]
Understanding this three-dimensional architecture is not merely an academic exercise. It is fundamental to predicting and controlling the material's bulk properties, such as its melting point, solubility, and its propensity to form liquid crystalline (mesomorphic) phases.[2][3] For drug development professionals, elucidating the crystal structure is a critical step in solid-form screening and understanding bioavailability. This guide, therefore, presents an integrated approach to the complete structural and thermal analysis of this target molecule, providing the "why" behind the "how" of each experimental protocol.
Synthesis and Crystallization: From Molecule to Single Crystal
A robust crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis Protocol
The synthesis of 4-((5-hydroxypentyl)oxy)benzoic acid is typically achieved via a Williamson ether synthesis, a reliable method for forming the ether linkage.
Rationale: This method is chosen for its high yield and the relative ease of purification of the final product. The use of a base (K₂CO₃) is essential to deprotonate the phenolic hydroxyl group of the methyl 4-hydroxybenzoate, forming a more nucleophilic phenoxide ion that readily attacks the primary alkyl halide. A final hydrolysis step is required to convert the methyl ester to the desired carboxylic acid.
Step-by-Step Protocol:
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Esterification Precursor Synthesis: To a solution of methyl 4-hydroxybenzoate (1.0 eq) and 5-bromo-1-pentanol (1.1 eq) in acetone, add potassium carbonate (2.5 eq).
-
Reflux: Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
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Purification of Ester: Purify the resulting crude methyl 4-((5-hydroxypentyl)oxy)benzoate by column chromatography on silica gel.
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Hydrolysis: Dissolve the purified ester in a 1:1 mixture of methanol and 2M aqueous sodium hydroxide solution. Stir at 60°C for 4 hours.
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Acidification: Cool the solution and acidify to a pH of ~2 using 1M hydrochloric acid, which will precipitate the product.
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Final Isolation: Filter the white solid, wash thoroughly with deionized water, and dry under vacuum to yield pure 4-((5-hydroxypentyl)oxy)benzoic acid.
Single Crystal Growth
The growth of a single crystal suitable for SC-XRD is often the most challenging step. The goal is to produce a crystal of adequate size (typically 0.1-0.4 mm in each dimension) with a well-ordered internal lattice.
Rationale: Slow evaporation is a preferred technique for compounds with moderate solubility. It allows molecules to deposit onto the growing crystal lattice in a slow, ordered fashion, minimizing the formation of defects, twins, and polycrystalline aggregates that are detrimental to a successful diffraction experiment.[4] A solvent system is chosen where the compound is not too soluble, allowing for supersaturation to be reached gradually as the more volatile solvent evaporates.
Step-by-Step Protocol:
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Solvent Selection: Prepare a saturated solution of the synthesized compound in a solvent mixture, such as ethyl acetate/heptane, at room temperature.
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Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.
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Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
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Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
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Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using a nylon loop.
Analytical Methodologies for Structural and Mesophase Characterization
A multi-technique approach is essential for a complete understanding of the material. SC-XRD provides the definitive atomic-level structure, while DSC and POM reveal the bulk thermal and phase behavior.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Workflow Rationale: This systematic workflow ensures that the highest quality data is collected and that the resulting structure is accurate and reliable. Each step, from mounting to refinement, is designed to minimize error and validate the final model.[5]
Detailed Experimental Protocol:
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Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryoloop, and coated in a cryoprotectant oil (e.g., Paratone-N).[5] The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer head. This cryogenic temperature minimizes thermal vibrations of the atoms, leading to higher resolution data.
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Data Collection: The diffractometer, equipped with a source (e.g., Mo-Kα radiation) and a detector, rotates the crystal through a series of angles.[5] At each orientation, an X-ray diffraction pattern is recorded. A full sphere of data is collected to ensure data completeness and redundancy.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects and absorption.[5]
-
Structure Solution and Refinement: The corrected data is used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms. This initial model is then refined using least-squares methods, adjusting atomic positions and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction data.[5]
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal transitions.[6]
Rationale: For liquid crystal precursors, DSC is indispensable for identifying the temperatures at which phase transitions occur (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic liquid) and for quantifying the enthalpy changes (ΔH) associated with these transitions.[7][8]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.
-
Cooling and Reheating: Record the cooling curve at the same rate, followed by a second heating cycle. The second heating scan is crucial as it provides data on the sample's intrinsic thermal behavior after erasing its previous thermal history.[8]
-
Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions.
Optical Analysis: Polarized Optical Microscopy (POM)
POM is the primary technique for visualizing and identifying different liquid crystalline phases based on their unique optical textures.[9][10]
Rationale: Liquid crystalline phases are birefringent, meaning they can split a beam of polarized light into two rays.[9] When viewed between crossed polarizers, this property produces characteristic patterns (textures) that act as fingerprints for specific mesophases (e.g., schlieren textures for nematic phases, fan-like textures for smectic phases).[10][11]
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the sample on a glass microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a temperature controller.
-
Observation: Heat the sample into the isotropic liquid phase (where it will appear dark).
-
Cooling and Identification: Slowly cool the sample while observing it through the microscope. As the sample transitions into a liquid crystalline phase, a bright, textured image will appear. Record images of the textures observed at different temperatures.
Crystal Structure Analysis of 4-((5-Hydroxypentyl)oxy)benzoic Acid
Based on extensive studies of homologous 4-alkoxybenzoic acids, we can confidently predict the key structural features of the title compound.[1][2][12]
Molecular and Crystal Structure
The analysis of the diffraction data would yield precise information on bond lengths, angles, and the overall crystal packing.
| Parameter | Expected Value / Description | Source |
| Chemical Formula | C₁₂H₁₆O₄ | - |
| Formula Weight | 224.25 g/mol | - |
| Crystal System | Monoclinic or Triclinic | [12] |
| Space Group | P2₁/c or P-1 | [12] |
| Unit Cell Dimensions | a, b, c ≈ 4-17 Å; α, β, γ ≈ 90-105° | [12] |
| Z (Molecules/Unit Cell) | 2 or 4 | [12] |
| Key Conformation Feature | Carboxylic acid group nearly coplanar with the benzene ring. | |
| Alkyl Chain Conformation | Often an all-trans extended conformation, but gauche kinks possible. | [12] |
Supramolecular Assembly and Intermolecular Interactions
The dominant feature in the crystal structures of virtually all 4-alkoxybenzoic acids is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds between the carboxylic acid groups.[1][2][13]
Rationale for Dimerization: This R²₂(8) graph set motif is an exceptionally stable and predictable supramolecular synthon.[14] It effectively creates a larger, more rigid building block, which then packs to form the overall crystal lattice. This dimerization is a key factor influencing the subsequent formation of liquid crystal phases upon heating.[2]
| Interaction | Atoms Involved | Expected Distance (Å) | **Expected Angle (°) ** | Source |
| Hydrogen Bond | O-H···O | D···A ≈ 2.6-2.7 | D-H···A ≈ 170-180 | [13] |
Beyond this primary interaction, the crystal packing is governed by weaker forces. The aromatic cores may engage in offset π-stacking, while the aliphatic tails and terminal hydroxyl groups will interact via van der Waals forces and potentially weaker C-H···O or O-H···O hydrogen bonds, respectively.[2]
Correlation of Crystal Structure with Material Properties
The crystal structure provides profound insights into the material's potential to form liquid crystalline phases.
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Layered Structures: In smectogenic (smectic-forming) p-n-alkoxybenzoic acids, the crystal structure often shows a segregation of molecules into distinct layers or strata: a central region composed of the hydrogen-bonded aromatic cores and separate regions for the interdigitated aliphatic tails.[2][12] This pre-organization in the solid state provides a structural template for the layered smectic phase that forms upon melting.
-
Alkyl Chain Length: The length and conformation of the pentyl chain influence the packing efficiency and the strength of the van der Waals interactions. This, in turn, affects the melting point and the type of mesophase formed (e.g., longer chains tend to favor smectic phases over nematic phases).[1][2]
-
Terminal Hydroxyl Group: The presence of the terminal -OH group on the pentyl chain adds another site for potential hydrogen bonding. This could lead to more complex packing arrangements compared to simple alkoxybenzoic acids and may influence the thermal stability and nature of the resulting mesophases.
Conclusion
The comprehensive analysis of 4-((5-hydroxypentyl)oxy)benzoic acid requires an integrated application of synthesis, crystallization, and advanced analytical techniques. Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic-level structure, revealing the critical role of the robust carboxylic acid dimer synthon in directing the supramolecular assembly. When coupled with thermal and optical analysis by DSC and POM, a complete structure-property relationship can be established. This guide provides the foundational protocols and interpretive framework necessary for researchers to successfully characterize this molecule, enabling the rational design of new liquid crystalline materials and the informed development of crystalline pharmaceutical products.
References
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- Bryan, R. F., & Miller, R. W. (1980). An X-Ray Study of the p-n-Alkoxybenzoic Acids. Part VI. Isotypic Crystal Structures of Four Smectogenic Acids Having Seven, Eight, Nine, and Ten Alkyl Chain Carbon Atoms. Molecular Crystals and Liquid Crystals, 62(3-4), 281-305.
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- Chadwick, S. T., et al. (2014). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. PMC.
- ResearchGate. (n.d.). Single Crystal X-Ray Diffraction Studies.
- Al-Hamdani, A. A. S., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-)
- Ribet, J. P. (2009). Spherical Crystallization of Benzoic acid in different solvents. Diva-portal.org.
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